3-Bromo-1-diazonioprop-1-en-2-olate

Description

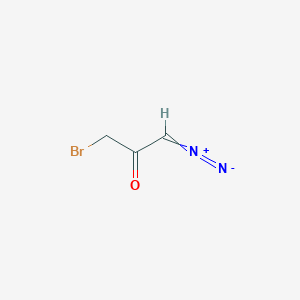

3-Bromo-1-diazonioprop-1-en-2-olate is a highly reactive diazonium salt characterized by a conjugated enolate system and a bromine substituent at the 3-position. Its structure features a diazonio group (-N₂⁺) adjacent to an enolate moiety, which confers unique electrophilic and nucleophilic properties. This compound is primarily utilized in organic synthesis for cycloaddition reactions, arylations, and as a precursor for heterocyclic frameworks. Its reactivity is attributed to the electron-withdrawing bromine atom and the resonance-stabilized diazonio-enolate system, which facilitates both thermal and photochemical transformations. Crystallographic studies using programs like SHELXL and molecular visualization tools like ORTEP-3 have elucidated its planar geometry and intermolecular interactions, critical for understanding its stability and reactivity.

Properties

CAS No. |

39755-31-2 |

|---|---|

Molecular Formula |

C3H3BrN2O |

Molecular Weight |

162.97 g/mol |

IUPAC Name |

1-bromo-3-diazopropan-2-one |

InChI |

InChI=1S/C3H3BrN2O/c4-1-3(7)2-6-5/h2H,1H2 |

InChI Key |

ILTXQSNNYWPJCZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C=[N+]=[N-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-diazonioprop-1-en-2-olate typically involves the diazotization of 3-bromo-1-propyn-2-ol. The reaction is carried out under acidic conditions, where sodium nitrite (NaNO2) is used as the diazotizing agent. The reaction proceeds as follows:

- Dissolve 3-bromo-1-propyn-2-ol in an aqueous acidic solution.

- Add sodium nitrite to the solution while maintaining a low temperature (0-5°C).

- Stir the reaction mixture until the diazonium salt precipitates out.

- Filter and purify the product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.

Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

Coupling Reactions: Aromatic compounds such as phenols and anilines are used as coupling partners. The reactions are usually performed in alkaline conditions.

Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used to convert the diazonium group to an amine.

Major Products Formed

Substitution Reactions: Products include 3-bromo-1-propyn-2-ol derivatives with different substituents.

Coupling Reactions: Azo dyes with various colors and properties.

Reduction Reactions: 3-bromo-1-propyn-2-amine.

Scientific Research Applications

3-Bromo-1-diazonioprop-1-en-2-olate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-diazonioprop-1-en-2-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-1-diazonioprop-1-en-2-olate with structurally related diazonium salts and enolates, emphasizing key physicochemical and synthetic differences:

Key Findings:

Electrophilicity: The bromine substituent in this compound enhances its electrophilic character compared to the methyl-substituted 1-Diazo-2-propanone. However, its chlorine analog exhibits even greater electrophilicity but lower thermal stability due to weaker Cl···O interactions .

Stability : Ethyl 2-diazoacetate demonstrates superior thermal stability due to the electron-donating ethoxy group, which stabilizes the diazo moiety. In contrast, the bromo and chloro derivatives decompose at lower temperatures, limiting their utility in high-temperature reactions.

Crystallography: Structural analyses using SHELXL refinement reveal that bromine participates in halogen bonding with the enolate oxygen, a feature absent in non-halogenated analogs. This interaction contributes to its crystalline packing efficiency.

Reactivity Scope : Unlike Ethyl 2-diazoacetate, which undergoes ylide-mediated rearrangements, this compound is preferred for cross-coupling reactions due to bromine’s compatibility with transition-metal catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.